molecular formula C16H16N2O2 B5063658 2-oxo-N-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide

2-oxo-N-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No. B5063658
M. Wt: 268.31 g/mol
InChI Key: PWJAMGJCEWDEIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-N-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as PHQC, is a chemical compound that has been widely studied for its potential applications in scientific research. PHQC belongs to a class of compounds called quinolines, which are known for their diverse biological activities. Additionally, we will explore future directions for research on PHQC.

Mechanism of Action

The exact mechanism of action of 2-oxo-N-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cell proliferation. 2-oxo-N-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
2-oxo-N-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). 2-oxo-N-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as an anti-cancer agent. Additionally, 2-oxo-N-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-oxo-N-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide for lab experiments is its wide range of biological activities. This makes it a versatile tool for studying various biological processes and diseases. Additionally, 2-oxo-N-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is relatively easy to synthesize and can be produced in high yields with high purity.
However, there are also some limitations to using 2-oxo-N-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide in lab experiments. One limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, 2-oxo-N-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have some toxicity in certain cell types, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 2-oxo-N-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide. One area of interest is in the development of 2-oxo-N-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of 2-oxo-N-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide and its potential applications in other diseases such as cancer and inflammation. Finally, there is also potential for the development of new synthesis methods for 2-oxo-N-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide that may improve its yield and purity.

Synthesis Methods

The synthesis of 2-oxo-N-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide can be achieved through a multi-step process involving the reaction of 2-aminobenzophenone with cyclohexanone in the presence of a catalyst to form a quinolone intermediate. This intermediate is then reacted with an amine to form 2-oxo-N-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide. This synthesis method has been optimized to produce high yields of 2-oxo-N-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide with high purity.

Scientific Research Applications

2-oxo-N-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. 2-oxo-N-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-oxo-N-phenyl-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c19-15(17-12-7-2-1-3-8-12)13-10-11-6-4-5-9-14(11)18-16(13)20/h1-3,7-8,10H,4-6,9H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWJAMGJCEWDEIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(C(=O)N2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-N-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

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